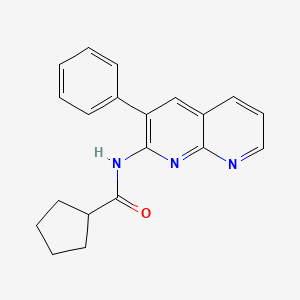
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide, also known as TLN-4601, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor growth and an increase in apoptosis. In neurodegenerative diseases, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been shown to have both biochemical and physiological effects in various cell types and animal models. In cancer cells, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide decreases the activity of carbonic anhydrase IX, leading to a decrease in tumor growth. In neurodegenerative diseases, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide inhibits the aggregation of beta-amyloid and alpha-synuclein proteins, leading to improved cognitive function and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has not yet been studied extensively in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide research. One direction is to further study its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its safety and efficacy in human clinical trials. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide involves the reaction of 4-(4-methylphenyl)butanoyl chloride with sodium dithiocarbonate in the presence of triethylamine. The resulting compound is then treated with hydrazine hydrate to yield N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-5-7-13(8-6-12)3-2-4-15(17)16-14-9-10-20(18,19)11-14/h5-8,14H,2-4,9-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNNBIJDHDMUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)
![2-Chloro-N-[3-(oxan-2-yl)prop-2-ynyl]acetamide](/img/structure/B2821308.png)
![(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2821309.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2821310.png)

![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)
![2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2821313.png)

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)
![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)
![Methyl 5-oxospiro[2.3]hexane-1-carboxylate](/img/structure/B2821322.png)

